Seleninic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
H2O2Se |
|---|---|
Molecular Weight |
112.99 g/mol |
InChI |
InChI=1S/H2O2Se/c1-3-2/h3H,(H,1,2) |
InChI Key |
FLKWPETUFDRUCE-UHFFFAOYSA-N |
SMILES |
O[SeH]=O |
Canonical SMILES |
O[SeH]=O |
Synonyms |
seleninic acid |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Seleninic Acid
Oxidation Pathways for Seleninic Acid Formation
The preparation of seleninic acids typically involves the oxidation of organoselenium compounds in lower oxidation states. Common precursors include diselenides, organoselenides, selenenic acids, and selenoxides.
From Diselenides and Organoselenides
Diselenides (RSeSeR) and selenides (RSeR') are frequently employed as starting materials for the synthesis of seleninic acids due to their relative stability and accessibility. researchgate.net The oxidation of these compounds requires potent oxidizing agents to cleave the Se-Se or Se-C bond and introduce oxygen atoms.
The oxidation of diselenides is a complex process that proceeds through several intermediates. nih.gov The reaction is initiated by the addition of an oxidant, such as hydrogen peroxide (H₂O₂), which leads to the formation of a selenoxide. nih.gov Further oxidation results in the cleavage of the Se-Se bond and the formation of seleninic products. nih.gov The complete conversion of a diselenide to two equivalents of this compound involves a series of oxidative steps. For instance, the reaction of diphenyl diselenide with hydrogen peroxide can ultimately yield benzenethis compound. unifi.it
Organoselenides can also be oxidized to seleninic acids, although this pathway is less direct and often proceeds through a selenoxide intermediate. In the presence of strong oxidants, organoselenium compounds can be readily oxidized to their corresponding selenoxides. mdpi.com Under specific conditions, further oxidation can lead to the formation of seleninic acids.
Table 1: Oxidation of Diselenides to Seleninic Acids
| Diselenide Precursor | Oxidizing Agent | Product | Reference |
| Diphenyl diselenide | Hydrogen peroxide (H₂O₂) | Benzenethis compound | unifi.it |
| Diaryl diselenides | Hydrogen peroxide (H₂O₂), p-toluenesulfonic acid | p-Toluenesulfonic acid salts of seleninic acids | researchgate.net |
This table provides examples of the conversion of diselenides to seleninic acids using different oxidizing agents.
From Selenenic Acids
Selenenic acids (RSeOH) are direct precursors to seleninic acids. However, selenenic acids are generally unstable and highly reactive intermediates. wikipedia.orgrsc.org They have a propensity to undergo disproportionation, yielding a mixture of the corresponding diselenide and this compound. wikipedia.org
4 RSeOH → 2 RSeO₂H + RSeSeR
This inherent instability makes the isolation of selenenic acids challenging, and they are often generated in situ and immediately oxidized to the more stable this compound. rsc.org The oxidation of a selenenic acid to a this compound is a key step in many organoselenium-catalyzed reactions, including the catalytic cycle of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), where selenenic acid residues are further oxidized to seleninic acids under high concentrations of peroxides. iucr.org
From Selenoxides
Selenoxides (R₂SeO) can serve as precursors for seleninic acids, particularly through a process known as selenoxide elimination. In this reaction, a selenoxide containing a β-hydrogen atom undergoes a syn-elimination to form an alkene and a selenenic acid. mdpi.comorgsyn.org The selenenic acid formed is then readily oxidized to the corresponding this compound, especially in the presence of an oxidant used for the initial selenide (B1212193) oxidation. mdpi.com
The oxidation of the selenide to the selenoxide is the initial step and can be achieved using various oxidizing agents like hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or ozone. mdpi.com The subsequent elimination and further oxidation of the resulting selenenic acid provides a route to seleninic acids. For example, during the α,β-dehydrogenation of ketones via selenoxide elimination, benzeneselenenic acid is formed as a byproduct and is oxidized to benzenethis compound by the hydrogen peroxide present in the reaction mixture. orgsyn.org
Synthesis from Halogenated Precursors
Halogenated selenium compounds are also valuable precursors for the synthesis of seleninic acids. Organoselenium trihalides (RSeX₃) and seleninyl halides (RSe(O)X) can be hydrolyzed to afford the corresponding seleninic acids. This method provides a direct route to seleninic acids from readily available halogenated starting materials.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of seleninic acids, this has translated into a focus on catalytic processes that utilize benign oxidants.
Catalytic Processes Utilizing Environmentally Benign Oxidants
A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and the use of environmentally safe reagents. In the context of this compound synthesis, this involves employing catalytic amounts of a selenium precursor in the presence of a stoichiometric amount of a "green" oxidant, such as hydrogen peroxide. scholaris.ca Hydrogen peroxide is considered an environmentally benign oxidant as its primary byproduct is water. nih.gov
These catalytic systems are not only used for the synthesis of seleninic acids themselves but also in reactions where seleninic acids act as the active catalytic species, generated in situ from a precursor like a diselenide. nih.govresearchgate.net For example, diphenyl diselenide can be used as a pre-catalyst, which is oxidized by hydrogen peroxide to form the active benzenethis compound catalyst for various oxidation reactions. nih.gov This approach avoids the need to synthesize and isolate the often hygroscopic and sometimes unstable seleninic acids. scholaris.ca
The use of water as a solvent further enhances the green credentials of these synthetic methods. nih.gov Research has demonstrated the feasibility of conducting selenium-catalyzed oxidations, which proceed through a this compound intermediate, in aqueous media. nih.govresearchgate.net
Table 2: Green Synthesis Parameters for this compound-Catalyzed Reactions
| Selenium Precursor | Oxidant | Solvent | Key Feature | Reference |
| Diphenyl diselenide | Hydrogen Peroxide (H₂O₂) | Water | Recyclable catalyst and aqueous medium | nih.govresearchgate.net |
| Aryl seleninic acids | Hydrogen Peroxide (H₂O₂) | - | Catalytic use of this compound | scispace.com |
This table highlights key parameters in the green synthesis approaches where seleninic acids are generated in situ as catalysts.
Aqueous Media and Alternative Solvent Systems for this compound Synthesis
The synthesis of seleninic acids has traditionally involved methods that can be harsh or require organic solvents. However, contemporary research emphasizes greener and more sustainable chemical practices, leading to the exploration of aqueous media and other alternative solvent systems for these syntheses. Water, being non-toxic, non-flammable, and inexpensive, is an attractive medium for organic reactions. mdpi.com
A prevalent method for the formation of both aliphatic and aromatic seleninic acids is the oxidation of organoselenium precursors, such as diselenides and selenocyanates. rsc.org Aqueous hydrogen peroxide (H₂O₂) is a commonly employed oxidant in these transformations due to its efficiency and environmentally benign nature, with water being the only byproduct. mdpi.comacs.org The use of a 30-35% aqueous solution of H₂O₂ is typical for these oxidation reactions. rsc.orgrsc.org For instance, the clean oxidation of Nβ-protected amino diselenides to their corresponding Nβ-protected amino seleninic acids has been successfully achieved using 35% aqueous H₂O₂. rsc.orgdntb.gov.ua Similarly, selenium-containing polystyrene microspheres, which have diselenide moieties, can be oxidized to this compound groups using H₂O₂ in an aqueous medium, creating a recyclable catalyst. mdpi.com
The reaction medium can significantly influence the outcome and efficiency of the synthesis. While dichloromethane (B109758) is a common organic solvent for these oxidations, methanol (B129727) has also been utilized. mdpi.comnih.gov Research has shown that for certain reactions, water is the superior solvent in terms of yield. mdpi.com In some cases, specialized solvent systems are employed. For example, 3,5-bis(perfluorooctyl)benzenethis compound has been used to catalyze oxidations in monophasic, fluorous biphasic, or triphasic reaction media involving aqueous hydrogen peroxide. mdpi.com
The table below summarizes various synthetic approaches to seleninic acids utilizing aqueous or alternative solvent systems.
| Precursor | Oxidizing Agent | Solvent/System | Product | Reference |
|---|---|---|---|---|
| Diorganodiselenides | 30% H₂O₂ | Aqueous Medium | Aliphatic/Aromatic Seleninic Acids | rsc.org |
| Nβ-Protected Amino Diselenides | 35% H₂O₂ | Aqueous Medium | Nβ-Protected Amino Seleninic Acids | rsc.org |
| 1,2-Bis(perfluorophenyl)diselane | 30% H₂O₂ | Dichloromethane | Pentafluorophenyl this compound | mdpi.com |
| N-Alkylbenzisoselenazol-3(2H)-one | 30% H₂O₂ | Methanol | 2-(N-Alkylcarboxyamido)benzenethis compound | nih.gov |
| Diselenide with o-amido function | 30% H₂O₂ | Methanol | Benzenethis compound with o-amido function | nih.gov |
Asymmetric Synthesis of Chiral this compound Derivatives
The development of methods for the asymmetric synthesis of chiral organoselenium compounds is a rapidly advancing area of organic chemistry, driven by their potential in stereoselective catalysis. mdpi.com The synthesis of enantiomerically pure seleninic acids, however, typically relies on an indirect approach. The most common strategy involves the synthesis of a chiral precursor, usually a chiral diselenide, followed by oxidation to the desired chiral this compound, a method that preserves the stereochemical integrity of the chiral center. rsc.orgresearchgate.net
A notable application of this strategy is in the synthesis of chiral seleninic acids derived from amino acids. This process begins with the synthesis of Nβ-protected amino diselenides from the corresponding chiral amino alkyl iodides. rsc.org These chiral diselenides are then subjected to clean oxidation, often using aqueous hydrogen peroxide, to yield the target Nβ-protected amino seleninic acids. rsc.orgresearchgate.net This methodology is advantageous as it starts from readily available and inexpensive chiral materials like L-glutamic acid and is compatible with common urethane (B1682113) protecting groups used in peptide synthesis. rsc.orgnih.gov The synthesis of L-diselenide-N-Boc-γ-amino acid has been achieved through such a route, providing an efficient pathway to novel chiral seleninic acids with potential biological applications. nih.gov
The table below presents examples of chiral this compound derivatives synthesized via the oxidation of their corresponding chiral precursors.
| Chiral Precursor | Key Reagents | Chiral this compound Product | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Nβ-Protected Amino Diselenides | 35% aq. H₂O₂ | Nβ-Protected Amino Seleninic Acids | Oxidation of chiral diselenide | rsc.orgresearchgate.net |
| Chalcogen Pyroglutamic Derivatives (from L-glutamic acid) | Hydrolysis, Oxidation | Chiral Seleno-N-Boc-γ-amino acids | Synthesis from chiral pool, followed by oxidation | nih.gov |
| N-Protected L-selenocystine methyl ester | 35% aq. H₂O₂ | Corresponding this compound | Oxidation of chiral diselenide | rsc.org |
Mechanistic Investigations of Seleninic Acid Reactivity
Elucidation of Active Oxidative Species
In seleninic acid-catalyzed oxidations, particularly those employing hydrogen peroxide as the terminal oxidant, the identification of the true active species responsible for oxygen transfer has been a central theme of research. For a long time, peroxythis compound was considered the primary, if not sole, catalytic oxidant. rsc.orgresearchgate.net However, recent studies have brought to light the potential involvement of higher oxidation state selenium species, specifically Se(VI) compounds, adding a new layer of complexity to the mechanistic picture. nih.govnih.gov
The formation of peroxythis compound (RSe(O)OOH) from the reaction of this compound (RSeO₂H) with hydrogen peroxide is a well-established step in many oxidation reactions catalyzed by organoselenium compounds. nih.govwikipedia.org This peroxy species has long been postulated as the key intermediate responsible for transferring an oxygen atom to a substrate. rsc.orgresearchgate.net For instance, in the oxidation of anilines to nitroarenes in water, mechanistic analysis and ⁷⁷Se NMR studies have indicated that Se(IV) species, like benzeneperoxythis compound, are the active oxidants involved in the catalytic cycle. researchgate.netrsc.org
However, the reactivity of peroxythis compound can be nuanced. In some cases, it has been observed to react sluggishly with substrates and instead undergo decomposition. For example, in the epoxidation of cyclooctene, benzeneperoxythis compound was found to decompose rapidly into a mixed selenonium–selenonate salt. nih.govresearchgate.net This decomposition involves a selenoxide elimination of the peroxythis compound, releasing oxygen. nih.govresearchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), have provided further insights into the role of peroxythis compound. While Se(VI) "peroxyselenonic" acid is computationally found to be a better oxidant from a kinetic standpoint, the privileged role of peroxythis compound as the main active species in certain reactions is attributed to the lower catalyst-distortion that this compound undergoes when activating H₂O₂. rsc.orgresearchgate.netnih.gov
Recent research has challenged the long-held belief that peroxythis compound is the exclusive active oxidant in all this compound-catalyzed reactions. Evidence for the involvement of Se(VI) intermediates, such as selenonic acid (RSeO₃H) and peroxyselenonic acid (RSe(O)₂OOH), has emerged, particularly in the context of alkene epoxidation. nih.govnih.gov
In 2020, Back and coworkers provided the first experimental evidence for the participation of selenonic and peroxyselenonic acids in the selenium-mediated epoxidation of cyclooctene. rsc.orgnih.gov Their findings suggested that benzenethis compound is first oxidized to the corresponding selenonic acid, which is then activated by hydrogen peroxide to form the highly reactive benzeneperoxyselenonic acid, the principal oxidant in this specific reaction. nih.gov
However, the involvement of Se(VI) species is not universal across all this compound-catalyzed oxidations. nih.gov For example, in the on-water oxidation of aniline (B41778) to nitrobenzene (B124822), Se(VI) selenonic acid was found to be inactive as a catalyst and needed to be reduced back to the Se(IV) this compound to exhibit catalytic activity. rsc.org This suggests that the nature of the substrate and the reaction conditions, particularly the solvent, play a crucial role in determining whether the catalytic cycle proceeds through Se(IV) or Se(VI) intermediates. researchgate.netrsc.org
Computational studies have helped to rationalize these differing observations. While peroxyselenonic acid is a more potent oxidant, its formation from selenonic acid and H₂O₂ is characterized by a higher catalyst-distortion, which can act as an inactivating step. rsc.orgresearchgate.netnih.gov In contrast, the activation of H₂O₂ by this compound to form peroxythis compound involves lower distortion, making the Se(IV) pathway more favorable in certain catalytic systems. rsc.orgnih.gov
The following table summarizes the key oxidative species and their proposed roles in this compound-catalyzed reactions:
| Oxidative Species | Selenium Oxidation State | Proposed Role in Catalysis | Supporting Evidence |
| Peroxythis compound (RSe(O)OOH) | Se(IV) | Primary oxygen transfer agent in various oxidations, including aniline oxidation. nih.govresearchgate.netrsc.org | ⁷⁷Se NMR studies, DFT calculations showing favorable H₂O₂ activation kinetics. rsc.orgnih.govresearchgate.netrsc.org |
| Peroxyselenonic Acid (RSe(O)₂OOH) | Se(VI) | Principal oxidant in the epoxidation of certain alkenes, such as cyclooctene. nih.gov | Experimental observation of selenonic acid as a key intermediate; computational studies indicating higher oxidizing power. nih.govnih.gov |
Detailed Reaction Pathways in Organoselenium-Mediated Oxidations
The reaction pathways in organoselenium-mediated oxidations are multifaceted and highly dependent on the specific substrates and reaction conditions. A general catalytic cycle often begins with the activation of hydrogen peroxide by a this compound to form the corresponding peroxythis compound. rsc.orgnih.gov This intermediate then transfers an oxygen atom to the substrate, regenerating the this compound.
However, as discussed previously, the potential for the reaction to proceed via a Se(VI) pathway adds another layer to this cycle. In such cases, the this compound can be further oxidized to a selenonic acid, which then forms a peroxyselenonic acid that acts as the oxidant. nih.govnih.gov The interconversion between the Se(IV) and Se(VI) species is a critical aspect of these detailed reaction pathways. researchgate.netnih.gov
For instance, in the oxidation of aniline to nitrobenzene catalyzed by benzenethis compound and H₂O₂, the reaction proceeds through three consecutive oxygen-transfer steps. nih.gov Theoretical and experimental evidence suggests that the Se(IV) pathway, involving peroxythis compound, is dominant. rsc.orgnih.gov The conversion of this compound to selenonic acid under these oxidizing conditions was found to have a higher activation energy than the substrate oxidation steps by peroxythis compound, indicating that the formation of the Se(VI) species is less likely to be part of the primary catalytic cycle. nih.gov
Mechanisms of Interaction with Thiol Species and Reduction Pathways
Seleninic acids are known to react readily with thiols, a process that is central to their biological activity and their role in redox regulation. acs.orgnih.gov The mechanism of this reaction involves a series of oxidation-reduction steps. The initial step is believed to be the nucleophilic attack of the thiol on the protonated this compound, leading to the formation of a selenenic acid (RSeOH) and a sulfenic acid, or further oxidation products of the thiol. researchgate.net
The selenenic acid intermediate is generally unstable and can undergo further reactions. It can disproportionate to the corresponding diselenide (RSeSeR) and the starting this compound. researchgate.net Alternatively, it can react with another thiol molecule to form a selenosulfide and water.
The reaction of seleninic acids with thiols like glutathione (B108866) is also implicated in the generation of reactive oxygen species (ROS). For example, the reaction of selenite (B80905) and selenocystine (B224153) with glutathione can produce superoxide (B77818) anions (O₂⁻) and hydrogen peroxide. nih.gov This process is thought to contribute to the biological effects of some selenium compounds. nih.gov
The reduction of this compound back to a catalytically active species is a crucial step in many catalytic cycles. In the context of glutathione peroxidase (GPx) mimicry, the this compound formed during the catalytic cycle is reduced by thiols back to the selenenic acid, which can then re-enter the main catalytic cycle. nih.gov
Selenoxide Elimination-Triggered Reactions Involving this compound Formation
Selenoxide elimination is a well-known reaction in organic synthesis, typically involving the syn-elimination of a selenoxide to form an alkene. This compound is a byproduct of this reaction. The reverse of this process, the addition of this compound to an alkene, can also occur, leading to the formation of a β-hydroxy selenide (B1212193) which can then be oxidized to the selenoxide.
In some instances, the formation of this compound via selenoxide elimination can trigger subsequent reactions. For example, the decomposition of benzeneperoxythis compound has been shown to proceed through a process that includes a selenoxide elimination step, liberating oxygen and leading to the formation of other selenium species. nih.govresearchgate.net
The interplay between selenoxide elimination and the formation and reactivity of this compound highlights the dynamic nature of organoselenium chemistry and the various reaction pathways that can be accessed.
Autocatalytic Aspects of this compound Redox Chemistry
Further investigation into the kinetics of these reactions would be necessary to fully elucidate any autocatalytic behavior.
Catalytic Applications of Seleninic Acid in Organic Transformations
Seleninic Acid-Catalyzed Oxidation Reactions
Seleninic acids, particularly areneseleninic acids, have emerged as versatile and efficient catalysts for a wide array of oxidation reactions in organic synthesis. wikipedia.orgnih.gov Often used in catalytic amounts in conjunction with stoichiometric, environmentally benign oxidants like hydrogen peroxide, they facilitate transformations under mild conditions. thieme-connect.comdntb.gov.ua The catalytic activity is generally attributed to the in-situ formation of a more potent oxidizing species, peroxythis compound (RSe(O)OOH). wikipedia.orgnih.gov These catalytic systems have been successfully applied to epoxidations, Baeyer-Villiger oxidations, sulfide (B99878) oxidations, dehydrogenations, and the oxidation of various other functional groups. researchgate.netnih.govtandfonline.com
Epoxidation of Alkenes
The catalytic use of seleninic acids for the epoxidation of alkenes in the presence of hydrogen peroxide is a well-established synthetic method. rsc.orgacs.org The reaction, first reported independently by Reich and Sharpless in 1978, utilizes catalysts like benzenethis compound or its derivatives. rsc.org These can also be generated in situ from the corresponding diselenides. rsc.orgcsic.es The process is generally mild and efficient for converting various olefinic substrates into epoxides. nih.govrsc.org
The long-accepted mechanism involves the formation of a highly reactive intermediate, peroxythis compound, which acts as the oxygen transfer agent to the alkene. wikipedia.orgcsic.es However, recent studies have challenged this view, suggesting a more complex mechanism. nih.govresearchgate.net Research indicates that benzeneperoxythis compound reacts sluggishly with some alkenes, like cyclooctene, and can decompose to form a mixed selenonium-selenonate salt. nih.govosti.gov This salt, in the presence of hydrogen peroxide, generates the corresponding selenonic acid. nih.govresearchgate.net While the selenonic acid itself is inert towards the alkene, it is activated by further oxidation with hydrogen peroxide, presumably to a highly reactive benzeneperoxyselenonic acid. nih.govresearchgate.netosti.gov This peroxyselenonic acid is now proposed to be the principal oxidant in these epoxidations. nih.govresearchgate.net Despite the evolving understanding of the precise mechanistic details, the this compound/H₂O₂ system remains a potent tool for epoxidation. researchgate.net Electron-withdrawing groups on the aromatic ring of the this compound catalyst, such as in 3,5-bis(trifluoromethyl)benzenethis compound, can enhance reactivity and yield sensitive epoxides. researchgate.net
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) | Ref. |
| Cyclooctene | Benzenethis compound | H₂O₂ | Dichloromethane (B109758) | Cyclooctene oxide | ~50 | nih.gov |
| Cyclohexene | bis[3,5-bis(trifluoromethyl)phenyl] diselenide | H₂O₂ | Fluorinated glycerol (B35011) derivative | Cyclohexene oxide | >99 | csic.es |
| Various Alkenes | Polystyrene-supported this compound | H₂O₂ | Not specified | Corresponding Epoxides | High | rsc.org |
Baeyer-Villiger Oxidations
This compound derivatives are effective catalysts for promoting the Baeyer-Villiger oxidation of ketones and aldehydes. wikipedia.orgbeilstein-journals.org This reaction transforms ketones into esters and cyclic ketones into lactones, while aldehydes are oxidized to carboxylic acids. nih.govbeilstein-journals.org The catalytic system typically employs a diaryl diselenide or an arenethis compound with hydrogen peroxide as the terminal oxidant. beilstein-journals.orgjk-sci.com The active oxidizing species is believed to be a peroxythis compound, generated in the catalytic cycle. beilstein-journals.orgrsc.org
The mechanism begins with the in-situ generation of this compound from its precursor (e.g., diaryl diselenide) and hydrogen peroxide. beilstein-journals.org The this compound is then further oxidized to the more reactive peroxythis compound. beilstein-journals.org This species attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate analogous to the Criegee intermediate in traditional Baeyer-Villiger oxidations. beilstein-journals.orgwikipedia.org A subsequent concerted migration of an adjacent alkyl or aryl group to the peroxide oxygen results in the formation of the ester or lactone product and regenerates the this compound catalyst. beilstein-journals.orgorganicchemistrytutor.com This catalytic approach is advantageous as the selenium catalysts can be used in low loadings and are regenerated during the reaction. beilstein-journals.org The method has been successfully applied to various substrates, including aromatic aldehydes and cyclic ketones like cyclobutanones. beilstein-journals.orgrsc.org
| Substrate | Catalyst System | Product | Yield (%) | Ref. |
| Cyclohexanone | H₂O₂/diaryl diselenide | ε-Caprolactone | 98 | beilstein-journals.org |
| Adamantanone | H₂O₂/diaryl diselenide | Adamantanone lactone | 98 | beilstein-journals.org |
| Benzaldehyde (B42025) | H₂O₂/diaryl diselenide | Benzoic acid | 95 | beilstein-journals.org |
| Acetophenone | H₂O₂/aryl benzyl (B1604629) selenoxide | Phenyl acetate | 94 | beilstein-journals.org |
Oxidation of Sulfides to Sulfoxides and Sulfones
The selective oxidation of sulfides to either sulfoxides or sulfones is a crucial transformation in organic synthesis, and this compound-based catalysts have proven highly effective for this purpose. mdpi.comacs.org Using hydrogen peroxide as a green oxidant, catalytic amounts of this compound or its precursors like selenium(IV) oxide can facilitate this oxidation with high efficiency and selectivity. mdpi.comnih.gov The reaction's outcome—yielding the sulfoxide (B87167) or the further oxidized sulfone—can often be controlled by adjusting the reaction conditions, such as the amount of oxidant used. mdpi.comnih.gov
The catalytic cycle is believed to involve the formation of a peroxyselenic or peroxythis compound intermediate from the selenium catalyst and hydrogen peroxide. nih.gov This powerful electrophilic species then transfers an oxygen atom to the nucleophilic sulfur of the sulfide, producing the sulfoxide and regenerating the selenium catalyst. researchgate.net If sufficient oxidant is present, the resulting sulfoxide can undergo a second oxidation step to yield the corresponding sulfone. mdpi.com This methodology has been applied to a broad range of substrates, including aryl alkyl sulfides, aryl vinyl sulfides, and dialkyl sulfides, demonstrating good applicability. mdpi.comnih.gov Notably, the oxidation can be highly chemoselective; for instance, in the case of vinyl sulfides, the sulfur atom is oxidized without affecting the carbon-carbon double bond. mdpi.com
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Ref. |
| Thioanisole | SeO₂ | H₂O₂ (1.1 eq) | Methyl phenyl sulfoxide | 99 | mdpi.com |
| Thioanisole | SeO₂ | H₂O₂ (2.2 eq) | Methyl phenyl sulfone | 99 | mdpi.com |
| Dibenzyl sulfide | SeO₂ | H₂O₂ (1.1 eq) | Dibenzyl sulfoxide | 99 | mdpi.com |
| Phenyl vinyl sulfide | SeO₂ | H₂O₂ (1.1 eq) | Phenyl vinyl sulfoxide | 99 | mdpi.com |
| Phenyl vinyl sulfide | SeO₂ | H₂O₂ (2.2 eq) | Phenyl vinyl sulfone | 99 | mdpi.com |
Dehydrogenation of Alcohols and Ketones
Seleninic acids and their anhydrides are effective reagents for catalytic dehydrogenation reactions, particularly for the conversion of alcohols to their corresponding aldehydes and ketones, and the α,β-dehydrogenation of carbonyl compounds. rsc.orgscholaris.ca These processes often involve the reaction of enols or enolates with a selenium(IV) species, followed by a key selenoxide elimination step. rsc.org
| Substrate Type | Catalyst System | Transformation | Product Type | Ref. |
| Alcohols | Diselenide/Co-oxidant | Oxidation | Aldehydes or Ketones | rsc.org |
| Ketones | This compound/anhydride (B1165640) | α,β-Dehydrogenation | Enones | rsc.org |
| Steroidal 3-ketones | Diphenyl diselenide/Iodoxybenzene | Dehydrogenation | α,β-Unsaturated ketones | researchgate.net |
Oxidation of Amines and Aldehydes
This compound-based catalytic systems are highly effective for the oxidation of both amines and aldehydes, typically using hydrogen peroxide as the ultimate oxidant. nih.govunifi.it These transformations provide direct and selective routes to valuable products like nitroarenes from anilines and carboxylic acids from aldehydes. nih.govrsc.org
In the oxidation of anilines, catalysts such as diphenyl diselenide or benzenethis compound in the presence of hydrogen peroxide facilitate the conversion to nitroarenes. unifi.itrsc.org Mechanistic studies suggest that Se(IV) species, specifically benzeneperoxythis compound, are the active oxidants in this process. unifi.it The reaction proceeds through three sequential oxidation steps, converting the aniline (B41778) first to a nitroso intermediate, then to a hydroxylamine, and finally to the nitro compound. rsc.org
Similarly, the oxidation of aldehydes to carboxylic acids is efficiently catalyzed by seleninic acids. nih.govresearchgate.net A phenylthis compound/hydrogen peroxide system can convert both aromatic and aliphatic aldehydes to their corresponding carboxylic acids at room temperature. nih.gov This method is robust enough for gram-scale preparations and allows for the recovery and reuse of the catalytic system. nih.gov The reaction is particularly effective for aromatic aldehydes, including those with electron-donating or electron-withdrawing groups. researchgate.net
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Ref. |
| o-Toluidine | Diphenyl diselenide | H₂O₂ | 1-Methyl-2-nitrobenzene | 81 | unifi.it |
| p-Toluidine | Diphenyl diselenide | H₂O₂ | 1-Methyl-4-nitrobenzene | 88 | unifi.it |
| Aniline | Diphenyl diselenide | H₂O₂ | Nitrobenzene (B124822) | 85 | unifi.it |
| Benzaldehyde | Phenylthis compound | H₂O₂ | Benzoic acid | >95 | nih.gov |
| Aliphatic Aldehydes | Benzenethis compound | H₂O₂ | Carboxylic acids | High | nih.govresearchgate.net |
α-Oxyfunctionalization of Alkenes
This compound and its precursors, such as selenium(IV) dioxide, catalyze the α-oxyfunctionalization of alkenes, most notably in the form of 1,2-dihydroxylation. nih.govmdpi.com Using hydrogen peroxide as the oxidant, this method provides a direct route to convert alkenes into valuable vicinal diols. mdpi.com
The reaction mechanism for dihydroxylation involves the in-situ formation of peroxyselenic(IV) acid from the selenium catalyst (e.g., SeO₂) and hydrogen peroxide. mdpi.com This species is believed to first epoxidize the alkene. mdpi.com In the aqueous, acidic medium provided by the selenic(IV) acid, the resulting epoxide is then opened by water to form the corresponding trans-1,2-diol. mdpi.com This method is effective for a range of alkenes, including cyclic, acyclic, terminal, and internal variants, with isolated yields often in the range of 55-88%. mdpi.com Aliphatic alkenes generally give better results than aromatic ones, and less sterically hindered double bonds react more readily. mdpi.com Besides dihydroxylation, other α-oxyfunctionalizations are possible, with reagents like 2-(N-oxide)pyridineseleninic anhydride being used to introduce oxygen at the allylic position. mdpi.com
| Substrate | Catalyst | Oxidant | Product | Yield (%) | Ref. |
| Cyclohexene | SeO₂ | H₂O₂ | trans-1,2-Cyclohexanediol | 88 | mdpi.com |
| 1-Octene | SeO₂ | H₂O₂ | 1,2-Octanediol | 78 | mdpi.com |
| Styrene | SeO₂ | H₂O₂ | 1-Phenyl-1,2-ethanediol | 55 | mdpi.com |
| trans-Stilbene | SeO₂ | H₂O₂ | 1,2-Diphenyl-1,2-ethanediol | 85 | mdpi.com |
This compound as a Reagent in Stoichiometric Oxidations
Seleninic acids, particularly areneseleninic acids, serve as effective stoichiometric oxidants for a variety of organic functional groups. Their reactivity, often enhanced by co-oxidants like hydrogen peroxide, allows for controlled and selective transformations. In these reactions, the selenium(IV) center is reduced, typically to a diselenide.
One of the notable applications of this compound is in the oxidation of phenols. Benzenethis compound has been shown to oxidize phenols to the corresponding 1,4-quinones. psu.edu This provides a useful synthetic route to this important class of compounds. The reaction proceeds cleanly, minimizing the formation of by-products that can occur with other oxidizing agents. psu.edu
Similarly, anilines can be oxidized using this compound. In the presence of hydrogen peroxide, benzenethis compound selectively converts a wide range of anilines, including both electron-rich and electron-poor substrates, into the corresponding nitroarenes. wikipedia.orgunifi.it This method has been successfully applied to gram-scale synthesis. wikipedia.org The active oxidant is believed to be a peroxythis compound species, formed from the reaction of this compound and hydrogen peroxide. wikipedia.orgunifi.it
The oxidation of sulfur-containing compounds is another key application. Alkyl sulfides are readily oxidized by seleninic acids to the corresponding sulfoxides. rsc.org This transformation is efficient and demonstrates the utility of seleninic acids in chemoselective oxidations.
Furthermore, seleninic acids are capable of oxidizing aldehydes. In conjunction with hydrogen peroxide, seleninic acids catalyze the conversion of aldehydes into carboxylic acids. rsc.org This method is valued for its mild conditions and efficiency. The catalytic cycle involves the formation of peroxythis compound, which acts as the primary oxidant. rsc.org
The table below summarizes the stoichiometric oxidation of various organic substrates using this compound and its derivatives.
| Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|
| Phenols | Benzenethis compound | 1,4-Quinones | psu.edu |
| Anilines | Benzenethis compound / H₂O₂ | Nitroarenes | wikipedia.orgunifi.it |
| Alkyl Sulfides | p-Chlorobenzenethis compound | Alkyl Sulfoxides | rsc.org |
| Aldehydes | Diphenyl diselenide / H₂O₂ (forms this compound in situ) | Carboxylic Acids | rsc.org |
| Benzyl Alcohol | Benzenethis compound / H₂O₂ | Benzoic Acid | sciforum.net |
Regio- and Stereoselectivity in this compound-Mediated Reactions
This compound-mediated oxidations are distinguished not only by their efficiency but also by their notable levels of regio- and stereoselectivity, which are critical for the synthesis of complex organic molecules.
A prominent example of regioselectivity is observed in the oxidation of phenols. While benzenethis compound typically oxidizes phenols to 1,4-quinones, its anhydride, benzeneseleninic anhydride, demonstrates contrasting regioselectivity, affording 1,2-quinones as the major products. psu.edunih.gov This divergence in reaction outcome underscores the significant influence of the specific selenium reagent on the position of oxidation. The oxidation of 1-naphthol (B170400) with benzeneseleninic anhydride, for instance, yields the corresponding o-naphthoquinone, a transformation that is challenging with other common oxidants. ucsb.edu This selectivity is attributed to the different mechanisms through which the acid and its anhydride react with the phenol (B47542) substrate.
Stereoselectivity is a key feature of this compound-mediated reactions of alkenes. The dihydroxylation of alkenes using this compound in the presence of hydrogen peroxide proceeds with trans-stereoselectivity. nih.gov This outcome is the result of an anti-dihydroxylation mechanism. libretexts.orglibretexts.org The reaction is believed to proceed through an intermediate that leads to the addition of the two hydroxyl groups to opposite faces of the double bond. This method provides a stereocomplementary approach to the syn-dihydroxylation achieved with reagents like osmium tetroxide. libretexts.orglibretexts.org
Allylic oxidation of olefins mediated by selenium reagents also exhibits high levels of regio- and stereoselectivity. The reaction, which involves an ene reaction followed by a researchgate.net-sigmatropic rearrangement, typically results in the formation of (E)-allylic alcohols from trisubstituted olefins with retention of the original double bond position. nih.gov
The following table highlights key examples of regio- and stereoselectivity in reactions involving this compound.
| Reaction Type | Substrate | Reagent | Key Selectivity Feature | Product Type | Reference |
|---|---|---|---|---|---|
| Phenol Oxidation | Phenols | Benzenethis compound | Regioselective | 1,4-Quinones | psu.edunih.gov |
| Phenol Oxidation | Phenols | Benzeneseleninic anhydride | Regioselective | 1,2-Quinones | nih.gov |
| Alkene Dihydroxylation | Alkenes | This compound / H₂O₂ | Stereoselective (trans) | trans-1,2-Diols | nih.gov |
| Allylic Oxidation | Trisubstituted Olefins | Selenium Dioxide (forms this compound intermediate) | Regio- and Stereoselective | (E)-Allylic Alcohols | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization in Seleninic Acid Research
X-ray Crystallography for Structural Insights and Non-Covalent Interactions
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of seleninic acids in the solid state, providing precise bond lengths, bond angles, and insights into intermolecular interactions.
A notable example is the single-crystal X-ray diffraction analysis of L-selenocysteine seleninic acid, which revealed the presence of three significant chalcogen bonds (ChBs). nih.gov One of these Se···O short contacts was observed to be exceptionally short, highlighting the tendency of the C−Se(=O)O− group to act as a robust chalcogen bond donor. nih.govresearchgate.net This interaction plays a crucial role in defining the crystal packing and molecular conformation. nih.gov Theoretical calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analysis, have corroborated the attractive nature of these short contacts, identifying positive σ-holes on the selenium atom that facilitate these interactions. nih.govresearchgate.net
In another study, the X-ray crystal structure of a this compound derived from the anti-inflammatory compound ebselen (B1671040) also demonstrated a significant non-covalent interaction between the selenium atom and a carbonyl oxygen atom. nih.gov This intramolecular interaction is believed to contribute to the stability of the molecule. rsc.org The active site of glutathione (B108866) peroxidase in its this compound form, as determined by X-ray crystallography, also provides a biological context for the structural features of these compounds. rsc.org
| Compound | Crystal System | Space Group | Key Non-Covalent Interactions | Reference |
| L-Selenocysteine this compound | Orthorhombic | P2₁2₁2₁ | Three Se···O chalcogen bonds | nih.gov |
| Ebselen-derived this compound | Not specified | Not specified | Intramolecular Se···O interaction | nih.gov |
| Glutathione Peroxidase (this compound form) | Not specified | Not specified | Interactions within the enzyme active site | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing seleninic acids in solution, providing detailed information about their structure, electronic environment, and dynamic behavior.
⁷⁷Se NMR Chemical Shift Analysis for Oxidation State and Environment
The ⁷⁷Se nucleus, with a natural abundance of 7.63%, is a sensitive probe of the chemical environment around the selenium atom. The chemical shift (δ) in ⁷⁷Se NMR is highly dependent on the oxidation state of selenium and the nature of its substituents.
For seleninic acids, ⁷⁷Se NMR chemical shifts typically appear in a distinct downfield region. For instance, the ⁷⁷Se NMR chemical shift of selenious acid (H₂SeO₃) in D₂O is reported to be around 1300 ppm. scholaris.camdpi.com In a study of L-selenocysteine this compound in deuterated methanol (B129727) (CD₃OD), the ⁷⁷Se NMR signal was observed at 1221 ppm. nih.gov The oxidation of 2-selenouracil (B97483) derivatives to the corresponding this compound showed a characteristic ⁷⁷Se NMR signal around 1273 ppm. mdpi.com A variety of substituted benzeneseleninic acids and their potassium salts have been characterized, with ⁷⁷Se NMR chemical shifts in D₂O appearing around 1142-1143 ppm. nih.govsemanticscholar.org The oxidation of bisselenides can lead to this compound intermediates with ⁷⁷Se NMR shifts around 1179 ppm. rsc.org
| Compound/Derivative | Solvent | ⁷⁷Se Chemical Shift (ppm) | Reference |
| Selenious Acid | D₂O | ~1300 | scholaris.camdpi.com |
| L-Selenocysteine this compound | CD₃OD | 1221 | nih.gov |
| 5-carboxy-2-selenouracil this compound | Not specified | 1273 | mdpi.com |
| 2-(N-ethylcarboxyamido)benzenethis compound potassium salt | D₂O | 1142.60 | nih.govsemanticscholar.org |
| 2-(N-propylcarboxyamido)benzenethis compound potassium salt | D₂O | 1142.45 | nih.gov |
| Bisselenide oxidation product (this compound) | CDCl₃ | 1179 | rsc.org |
| N-(tert-butoxycarbonyl)-(S)-phenylalanine derived this compound | CD₃OD | 1292.9, 1294.1 | nih.gov |
| 2-selenouracil-5-carboxylic acid (this compound form) | Not specified | ~1152 | nih.gov |
Proton and Carbon NMR for Structural Confirmation and Mechanistic Tracing
For example, in the characterization of L-selenocysteine this compound, ¹H NMR in D₂O with NaOD showed distinct signals for the protons of the amino acid backbone. nih.gov Similarly, the ¹³C NMR spectrum provided signals for the carbonyl and aliphatic carbons, confirming the molecular framework. nih.gov Detailed ¹H and ¹³C NMR data have been reported for a series of N-substituted benzenethis compound potassium salts, allowing for unambiguous structural assignment. nih.govsemanticscholar.org These techniques are also crucial for tracing the course of reactions involving seleninic acids, such as in the study of selenoxide elimination, where the disappearance of starting material signals and the appearance of product signals can be monitored over time. mdpi.com Two-dimensional NMR techniques, like HMBC (Heteronuclear Multiple Bond Correlation), have been used to establish covalent bond connectivity in complex structures derived from this compound reactions. mdpi.com
Mass Spectrometry for Reaction Monitoring and Intermediate/Product Identification (e.g., ESI-MS, LC-ICP-MS)
Mass spectrometry (MS) is a powerful technique for the identification of seleninic acids and for monitoring their formation and subsequent reactions, often in complex mixtures.
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, non-volatile compounds like seleninic acids. It has been used to confirm the molecular weight of synthesized seleninic acids, such as L-selenocysteine this compound, by observing the corresponding molecular ion peak. nih.gov ESI-MS is also instrumental in identifying intermediates and products in reactions involving seleninic acids. For instance, in the oxidation of 2-selenouracil, ESI-MS was used to detect the formation of the this compound derivative. mdpi.com Negative ionization ESI-MS has been shown to be effective for confirming the presence of this compound as a final oxidation product. mdpi.com
The coupling of liquid chromatography (LC) with inductively coupled plasma mass spectrometry (ICP-MS) provides a highly sensitive and element-specific method for the speciation of selenium compounds, including this compound. researchgate.netrsc.org LC-ICP-MS has been employed to monitor the reduction of this compound in the presence of glutathione (GSH). oup.com This technique allows for the separation of different selenium species in a sample, followed by their specific detection based on the selenium isotopes, enabling the quantification of this compound even in complex biological matrices. oup.comresearchgate.net LC-MS/MS has also been developed for the speciation of various selenium compounds, including methanethis compound, in dietary supplements. researchgate.net
Infrared Spectroscopy for Vibrational Mode Analysis of this compound Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules and provides characteristic absorption bands for specific functional groups, including the this compound moiety [-Se(O)OH].
The this compound group gives rise to characteristic stretching vibrations for the Se=O and Se-O bonds. In a study of an L-arginine-seleninic acid addition compound, characteristic absorptions for Se-O and Se=O were observed at 1047 cm⁻¹ and 869 cm⁻¹, respectively. asianpubs.org For a series of benzenethis compound potassium salts, IR spectra showed characteristic bands in the regions of 3200-2800 cm⁻¹ (O-H and C-H stretching), and around 1630-1540 cm⁻¹ (C=O and aromatic C=C stretching), as well as bands associated with the this compound group. nih.govsemanticscholar.org The IR spectrum of deuterated 3,3′-diselenodipropionic acid, a related compound, showed a strong absorption band at 1700 cm⁻¹ attributed to the C=O stretching vibration of the carboxyl group. nih.gov The presence of very strong hydrogen bonds in crystals of compounds like p-toluene this compound leads to characteristic features in their IR spectra. chimia.ch
| Compound | Key IR Absorption Bands (cm⁻¹) | Assignment | Reference |
| L-arginine-seleninic acid addition compound | 1047, 869 | ν(Se-O), ν(Se=O) | asianpubs.org |
| 2-(N-ethylcarboxyamido)benzenethis compound potassium salt | 3192, 3052, 2971, 2932, 1628, 1587, 1543 | ν(N-H), ν(C-H), ν(C=O), ν(C=C) | nih.govsemanticscholar.org |
| 2-(N-propylcarboxyamido)benzenethis compound potassium salt | 3196, 3050, 2952, 2867, 1630, 1590, 1560 | ν(N-H), ν(C-H), ν(C=O), ν(C=C) | nih.gov |
| Deuterated 3,3′-diselenodipropionic acid | 1700 | ν(C=O) | nih.gov |
Biological and Biomimetic Research Contexts of Seleninic Acid
Seleninic Acid as a Reactive Intermediate in Selenoprotein Function
This compound (RSeO₂H) is a crucial, yet often transient, intermediate in the catalytic cycles of various selenoproteins, most notably glutathione (B108866) peroxidases (GPxs). researchgate.netnih.gov These enzymes are critical for cellular protection against oxidative damage. scielo.br The reactivity of the selenocysteine (B57510) (Sec) residue at the active site is central to their function, and its oxidation to selenenic acid is a key step. researchgate.netmdpi.com
Mechanisms of Glutathione Peroxidase (GPx) Mimicry
The catalytic cycle of GPx provides a fundamental model for understanding the role of this compound. The cycle begins with the oxidation of the selenol (R-SeH) form of the Sec residue by a hydroperoxide (ROOH), which produces a selenenic acid intermediate (R-SeOH). mdpi.commdpi.com This intermediate then reacts with a molecule of glutathione (GSH) to form a selenenyl sulfide (B99878) (R-Se-SG) and a molecule of water. mdpi.com A second GSH molecule then attacks the selenenyl sulfide, regenerating the active selenol form of the enzyme and producing oxidized glutathione (GSSG). mdpi.commdpi.com
Under conditions of high oxidative stress, the selenenic acid intermediate can be further oxidized to this compound (R-SeO₂H). researchgate.netmdpi.com While this overoxidation can potentially lead to enzyme inactivation, the this compound can be reduced back to selenenic acid in the presence of GSH, allowing the catalytic cycle to continue. researchgate.net This reactivity has inspired the development of synthetic organoselenium compounds that mimic the GPx activity. These mimics often operate through catalytic cycles involving selenenic and this compound intermediates. scielo.brresearchgate.net
Stabilization of Selenenic Acid Intermediates within Protein Microenvironments
Selenenic acids are generally highly reactive and short-lived species. nih.govresearchgate.net However, within the microenvironment of a protein like GPx, the selenenic acid intermediate exhibits surprising stability. nih.govnih.gov This stabilization is crucial for the enzyme's efficient function, preventing unwanted side reactions. nih.gov
Studies on bovine glutathione peroxidase 1 have shown that in the absence of thiols, the selenenic acid intermediate can persist for at least 10 minutes. nih.govnih.gov This longevity suggests that the protein's structure shields the reactive selenenic acid from other reactive groups within the protein. nih.gov It is proposed that after a longer period, the selenenic acid may react with a nearby protein amide or amine to form a selenylamide bond, which could serve as a protective mechanism for the enzyme's reactivity. nih.govnih.gov The formation of cyclic selenenyl amides has also been postulated as a bypass mechanism to prevent the thermal degradation of selenenic acid intermediates under conditions of glutathione deficiency. researchgate.netacs.org
This compound in Cellular Redox Modulation Mechanisms
Seleninic acids are potent modulators of the cellular redox state. rsc.orgnih.gov They are highly reactive and selective towards thiols, which are key components of the cellular "thiolstat" that maintains redox balance. rsc.org By reacting with thiols, seleninic acids can act as pro-oxidants, facilitating the oxidation of critical cysteine and selenocysteine residues in peptides like glutathione and in various proteins. rsc.org
This ability to perturb the cellular thiol pool makes seleninic acids effective agents in modulating redox-sensitive signaling pathways. rsc.org Interestingly, after their initial oxidative activity, they can be reduced to species that act as redox catalysts, further influencing the cellular redox environment in the presence of reactive oxygen species (ROS) like hydrogen peroxide. rsc.org This dual role as both an initial oxidant and a component of a subsequent catalytic system highlights the complex interplay of seleninic acids in cellular redox modulation.
Fundamental Interactions of this compound with Endogenous Thiols and Related Biomolecules (e.g., Glutathione)
The primary interaction of seleninic acids in a biological context is with endogenous thiols, with glutathione (GSH) being a principal target due to its high intracellular concentration. rsc.orgnih.gov The reaction between a this compound and a thiol is a multi-step process. rsc.org Initially, the this compound is reduced, and the thiol is oxidized, leading to the formation of a selenenyl sulfide (R-Se-SG) and ultimately, disulfide species (GSSG). rsc.orgnih.gov
Mechanistic studies have identified selenenic acid (RSeOH) and a selenenylsulfide intermediate as key players in this reaction pathway. nih.gov The reaction can proceed under mild conditions and is favorable across a range of pH values. nih.gov This fundamental reactivity is not limited to glutathione; seleninic acids can react with other biologically relevant thiols, such as those found in cysteine residues of proteins. nih.govresearchgate.net This interaction can lead to the modification of protein function and is a key aspect of the biological activity of seleninic acids. rsc.orgnih.gov
This compound Derivatives in Enzyme Activity Research and Oxidative Stress Response
The unique reactivity of seleninic acids has led to the development of various derivatives for studying enzyme activity and the cellular response to oxidative stress. researchgate.netnih.gov For instance, methanethis compound (CH₃SeO₂H) has been investigated for its biological activities, which are linked to its interactions with intracellular thiols. researchgate.net
This compound derivatives have been used as inhibitors for enzymes like protein tyrosine phosphatases, where they form a selenenyl sulfide bond with a cysteine residue in the active site. nih.gov Furthermore, fluorescent probes based on ebselen (B1671040), an organoselenium compound, have been designed to monitor the formation of this compound within living cells, providing valuable insights into its role during oxidative stress. researchgate.netresearchgate.net These tools are instrumental in dissecting the complex roles of selenium compounds in cellular processes and their potential as therapeutic agents.
This compound in Selenium Metabolism Pathways (focus on chemical transformations, not physiological outcome)
Seleninic acids are involved in the metabolic transformations of various selenium compounds. For example, methylthis compound (MSA) is readily reduced to methylselenol (CH₃SeH). nih.gov This methylselenol can then be demethylated to form hydrogen selenide (B1212193) (H₂Se), a central intermediate in selenium metabolism. nih.govpreprints.org
Hydrogen selenide can then be utilized for the synthesis of selenoproteins or can enter pathways for excretion, such as the formation of selenosugars. nih.gov The transformation of MSA to selenide highlights a key chemical step that connects a specific organoselenium compound to the general selenium metabolic pool. nih.gov In vitro studies have also shown that seleno-L-cystine can be converted to this compound upon exposure to atmospheric-pressure plasma, demonstrating another potential chemical transformation pathway. rsc.org
Computational Chemistry and Quantum Chemical Studies of Seleninic Acid
Theoretical Prediction of Acidity Constants (pKa) for Seleninic Acids
The accurate prediction of the acidity constant (pKa) of seleninic acids is crucial for understanding their role in various chemical and biological processes, including their glutathione (B108866) peroxidase-like activity. acs.org Quantum-chemical methods, particularly density functional theory (DFT) and ab initio calculations, have been employed to determine the pKa values of substituted areneseleninic acids. acs.orgnih.gov
These computational approaches typically involve thermodynamic cycles and bulk solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Screening Model for Realistic Solvation (COSMO-RS). acs.orgnih.gov Studies have shown that the choice of basis set is critical for obtaining accurate results. Basis sets lacking diffuse functions can lead to significant errors, with mean absolute deviations (MAD) between experimental and calculated pKa values exceeding 20 pKa units. The inclusion of diffuse functions is therefore essential for reasonable accuracy. acs.org
One study compared different computational models and found that the CPCM solvation model, using defaults optimized within COSMO-RS (CRSrad), provided the best agreement with experimental data, yielding a MAD of 1.54, a correlation coefficient (R²) of 0.94, and a slope (a) of 0.83 in the correlation equation. nih.govacs.org The B3LYP functional in combination with basis sets that include diffuse functions, such as 6-31+G(d,p), has been shown to provide more accurate gas-phase acidities compared to MP2 methods. acs.org
The pKa values of seleninic acids are comparable to those of benzoic acids, indicating they are weak acids. acs.org In contrast, selenenic acids are considerably less acidic. acs.org Computational studies can also help resolve discrepancies in experimentally reported pKa values. acs.org
Table 1: Comparison of Experimental and Calculated pKa Values for Substituted Benzeneseleninic Acids This table is interactive. Users can sort the data by clicking on the column headers.
| Substituent (R) | Experimental pKa | Calculated pKa (B3LYP/6-311+G(2d,2p)) | Calculated pKa (MP2/6-311+G(2d,2p)) |
|---|---|---|---|
| H | 4.78 | 4.80 | 4.95 |
| p-CH3 | 4.95 | 4.98 | 5.14 |
| m-CH3 | 4.88 | 4.91 | 5.07 |
| p-OCH3 | 5.02 | 5.09 | 5.26 |
| p-F | 4.45 | 4.42 | 4.56 |
| m-F | 4.21 | 4.15 | 4.28 |
| p-Cl | 4.40 | 4.38 | 4.52 |
| m-Cl | 4.19 | 4.14 | 4.27 |
| p-Br | 4.41 | 4.39 | 4.53 |
| m-Br | 4.18 | 4.13 | 4.26 |
| p-NO2 | 3.84 | 3.71 | 3.83 |
| m-NO2 | 4.01 | 3.92 | 4.04 |
Data sourced from a 2010 study on the theoretical prediction of pKa values. acs.orgnih.gov
Computational Modeling of Reaction Energetics and Transition States
Computational modeling is a powerful tool for investigating the reaction mechanisms, energetics, and transition states involving seleninic acid. Density functional theory (DFT) and solvent-assisted proton exchange (SAPE) methods are frequently used to model the catalytic cycles of organoselenium compounds that mimic the antioxidant enzyme glutathione peroxidase (GPx). acs.orgnih.gov
In the GPx-like cycle, a selenol is oxidized by a peroxide to a selenenic acid, which then reacts with a thiol to form a selenenyl sulfide (B99878). acs.orgnih.gov This intermediate is then reduced by another thiol to regenerate the selenol. nih.gov this compound is a key intermediate in some of these catalytic cycles. nih.gov
SAPE models provide a more realistic representation of these reactions by including explicit solvent molecules and a path for proton exchange, allowing the heavy atoms to approach each other naturally. acs.org For instance, in the reduction of a this compound, SAPE models have been used to compare different pathways. The direct reduction of RSeO₂H was found to have a high activation barrier (18.1 kcal/mol for R=Ph), making it less likely than the pathway involving the addition of a thiol to form an intermediate, which has a much lower barrier (7.8 kcal/mol). acs.org
DFT calculations have also been used to compare the catalytic performance of Se(IV) this compound and Se(VI) selenonic acid in oxygen-transfer reactions. rsc.org These studies have shown that this compound is a more efficient catalyst. rsc.org The activation of hydrogen peroxide by this compound has a lower activation energy compared to selenonic acid, which is attributed to a lower distortion energy in the transition state. rsc.org
Kinetic modeling of the catalytic activity of a selenol zwitterion anion as a GPx nanomimic showed that the reaction of this compound with methanethiol (B179389) is exothermic by -18.4 kcal/mol. nih.gov The energy barrier for the initial oxidation of the selenol to this compound was calculated to be 11.7 kcal/mol. nih.gov
Table 2: Calculated Activation and Reaction Energies for this compound Reactions This table is interactive. Users can sort the data by clicking on the column headers.
| Reaction | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Direct reduction of PhSeO₂H | SAPE | 18.1 | - |
| Addition of thiol to PhSeO₂H | SAPE | 7.8 | - |
| Conversion of intermediate to selenenic acid | SAPE | 4.5 | - |
| This compound + methanethiol | DFT/SAPE | - | -18.4 |
| Selenol zwitterion anion + H₂O₂ → this compound | DFT/SAPE | 11.7 | - |
Data sourced from various computational studies. acs.orgnih.gov
Investigation of Chalcogen Bonding and Other Non-Covalent Interactions Involving this compound
Chalcogen bonding is a non-covalent interaction where a Group 16 element, such as selenium, acts as an electrophilic site. nih.gov This interaction plays a significant role in the structure and function of molecules containing this compound. nih.govresearchgate.net
Single-crystal X-ray diffraction studies of selenocysteine (B57510) this compound have revealed the presence of three chalcogen bonds (ChBs), one of which is exceptionally short. nih.govresearchgate.net These short Se···O contacts influence the conformation and packing of the crystal structure. nih.gov A survey of the Cambridge Structural Database (CSD) has confirmed that the C−Se(=O)O− functionality in this compound derivatives frequently acts as a robust chalcogen bond donor, systematically affecting the interaction landscape in the solid state. nih.govresearchgate.net
Theoretical studies, including Quantum Theory of Atoms in Molecules (QTAIM) analysis and Molecular Electrostatic Potential (MEP) surface calculations, have provided further insights into these interactions. nih.govresearchgate.net QTAIM analysis has confirmed the attractive nature of the short contacts observed in crystals containing the this compound functionality. researchgate.net MEP calculations have shown that a positive σ-hole can often be found on the selenium atom opposite to the covalent bonds, which is a key feature of chalcogen bonding. nih.govresearchgate.net
The strength and prevalence of chalcogen bonding in this compound derivatives are greater than in their sulfinic acid counterparts. nih.gov This is because the σ-holes on the selenium atom in seleninic acids are generally more positive than those on the sulfur atom in sulfinic acids. nih.gov These findings are important for understanding the mechanisms of enzymes that contain selenocysteine this compound in their active sites and are involved in controlling oxidative stress. nih.gov
Development and Validation of Quantum-Chemical Methodologies for Organoselenium Compounds
The development and validation of reliable quantum-chemical methodologies are essential for accurately predicting the properties and reactivity of organoselenium compounds, including this compound. acs.org Density functional theory (DFT) is a widely used computational tool for these purposes. acs.orgnih.gov
A variety of DFT functionals and basis sets are available, and their performance must be validated against experimental data. acs.org For example, in a study of NHC-derived amide-functionalized organoselenium compounds, several functionals (B3LYP, CAM-B3LYP, MPW1PW91, and ωB97XD) with the 6-31G(d,p) basis set were tested. acs.org The B3LYP/6-31G(d,p) method was found to provide the closest match to the experimental absorption maxima, validating its use for further theoretical investigations of the structural and electronic properties of these compounds. acs.org
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, which can be compared with experimental UV-Vis spectra for validation. acs.org The accurate prediction of properties such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities is crucial for understanding the stability, reactivity, and potential biological activity of these compounds. nih.govmdpi.com
The choice of the computational model also extends to the treatment of solvent effects. As discussed in the context of pKa prediction, continuum solvation models are a common choice, but the inclusion of explicit solvent molecules can provide a more accurate description of reactions in solution. acs.org The ongoing development of these methodologies, including the refinement of functionals, basis sets, and solvation models, is critical for advancing our understanding of the chemistry of organoselenium compounds. rsc.org
Seleninic Acid Derivatives and Analogues: Advanced Research
Arylseleninic Acids: Synthesis, Reactivity, and Applications in Catalysis
Arylseleninic acids are among the most studied derivatives, valued for their stability and versatile reactivity. Benzeneseleninic acid and its substituted analogues serve as powerful tools in synthetic organic chemistry.
Synthesis and Reactivity Common synthetic routes to arylseleninic acids involve the oxidation of corresponding diaryl diselenides or the hydrolysis of arylseleninyl halides. For instance, benzenethis compound can be readily prepared from diphenyl diselenide. nih.gov These compounds are notable for their role as electrophilic selenium sources in aromatic substitution reactions. Research has shown that arylseleninic acids can react with electron-rich nucleophiles like N,N-substituted anilines and indoles to produce 4-selanylanilines and 3-selanylindoles, respectively, in good to excellent yields, with water as the only byproduct. nih.govamazon.ie Another synthetic application involves their reaction with arylboronic acids to yield diaryl selenoethers and diarylselenoxides. scispace.com
Arylseleninic acids are also key precursors for generating other reactive selenium species. For example, phenylselenenic acid (PhSeOH) can be generated in situ through the comproportionation of phenylthis compound (PhSeO₂H) and diphenyl diselenide (PhSeSePh). nih.govsathyabama.ac.in This in situ generation is crucial for reactions like the electrophilic addition to olefins to form rearranged allylic alcohols. nih.govsathyabama.ac.in
Applications in Catalysis Arylseleninic acids are highly effective catalysts, particularly in oxidation reactions utilizing hydrogen peroxide (H₂O₂) as a green terminal oxidant. nih.govresearchgate.net The active catalyst is believed to be the this compound, which reacts with H₂O₂ to form a peroxythis compound (RSeO₂OH) intermediate, a potent oxidizing agent. researchgate.netrsc.org This catalytic system has been successfully applied to a wide range of transformations. google.com
One of the most significant applications is the epoxidation of alkenes. nih.govgoogle.com Catalytic amounts of benzenethis compound or its electron-deficient derivatives (e.g., 2-nitro or 2,4-dinitro analogues) in conjunction with H₂O₂ efficiently convert olefins to epoxides. google.com They also catalyze the oxidation of other functional groups, including the conversion of aldehydes to carboxylic acids and the oxidation of halide salts to form hypohalous acids for halogenation reactions. researchgate.netgoogle.com
| Catalytic Application | Substrate | Oxidant | Catalyst | Product | Reference(s) |
|---|---|---|---|---|---|
| Epoxidation | Olefins (e.g., Cyclooctene) | H₂O₂ | Benzenethis compound | Epoxides | nih.gov, google.com |
| Halide Oxidation | Halide Salts (e.g., NaBr) | H₂O₂ | Arylseleninic acids | Hypohalous acids | researchgate.net |
| Aldehyde Oxidation | Alkyl and Aryl Aldehydes | H₂O₂ | Benzenethis compound | Carboxylic Acids | google.com |
| Allylic Alcohol Synthesis | Olefins | (via PhSeOH generation) | Phenylthis compound | Allylic Alcohols | nih.gov, sathyabama.ac.in |
| Selanylation | Anilines, Indoles | (as Se source) | Arylseleninic acids | Selanylated Aromatics | nih.gov |
Amino Seleninic Acids: Synthetic Approaches and Biological Chemical Investigations
The incorporation of a this compound moiety into amino acid scaffolds creates molecules with significant potential in chemical biology, serving as mimics of naturally occurring selenoenzymes and as tools for bioconjugation.
Synthetic Approaches A prevalent method for synthesizing N-protected amino seleninic acids involves the clean oxidation of the corresponding N-protected amino diselenides. rsc.orgresearchgate.net This transformation is typically achieved using 35% aqueous hydrogen peroxide at low temperatures (0 °C), which is a more convenient and easier-to-handle oxidant than alternatives like dimethyldioxirane (B1199080) (DMDO). rsc.org The resulting N-protected amino seleninic acids are often stable, crystalline solids. rsc.org This protocol is compatible with common urethane (B1682113) protecting groups like Boc (tert-butoxycarbonyl). researchgate.net
Another synthetic strategy starts from N-protected amino alkyl iodides, which are converted to diselenides using a selenating reagent like NaBH₂Se₃ before the final oxidation step to the this compound. rsc.orgresearchgate.net Researchers have also developed syntheses starting from amino acid derivatives like N-Boc-phenylalanine. akj.azuserapi.com The amino acid is first converted to a 2-iodoethylamide, followed by nucleophilic substitution with selenocyanate (B1200272) and subsequent oxidation with DMDO to yield the target amino this compound. akj.azuserapi.com
Biological Chemical Investigations Amino seleninic acids are of great interest due to their ability to mimic the redox activity of selenoproteins, such as glutathione (B108866) peroxidase (GPx). acs.org A key reaction is their redox coupling with thiols, like glutathione (GSH), to form selenosulfide bonds (-Se-S-). akj.azacs.org This reaction proceeds under mild, biologically compatible conditions (room temperature, aqueous solution) and is highly efficient. akj.azacs.org This "click-type" reactivity allows for the formation of reversible covalent linkages between complex biomolecules. akj.az
These biomimetic seleninic acids have been incorporated into various frameworks, including peptides, nucleosides, and carbohydrates, to create biohybrid molecules. akj.azuserapi.com Such molecules are investigated as potential enzyme inhibitors, probes of biological function, and systems for drug delivery. akj.azclockss.org For example, this compound-based inhibitors have been developed for protein tyrosine phosphatase, where they form a selenosulfide bond with a critical cysteine residue in the enzyme's active site. acs.org The conversion of seleno-L-cystine to this compound has also been observed as a result of plasma treatment, highlighting its relevance in studies of oxidative stress. scispace.com
| Synthetic Precursor | Key Reagents | Product Type | Reference(s) |
|---|---|---|---|
| Nβ-protected amino diselenide | 35% aq. H₂O₂ | Nβ-protected amino this compound | rsc.org, researchgate.net |
| N-Boc-phenylalanine | EDCI, Aminoethanol, I₂, KSeCN, DMDO | N-(2-seleninatoethyl) amide of N-Boc-phenylalanine | akj.az, userapi.com |
| Pyranose/Nucleoside Selenoesters | DMDO | Pyranose/Nucleoside-based seleninic acids | sysrevpharm.org |
Cyclic Seleninic Esters and Related Heterocyclic this compound Systems
Cyclic structures incorporating the this compound moiety or its ester derivatives exhibit unique properties and reactivity, often stabilized by intramolecular interactions.
Cyclic Seleninic Esters Cyclic seleninic esters (seleninates) have been synthesized and studied for their potential as glutathione peroxidase mimics. Their synthesis can be achieved through the oxidation of corresponding cyclic selenides or diselenides. For example, the oxidation of certain allyl selenides with hydrogen peroxide can yield cyclic seleninate esters, though the reaction conditions can influence the formation of other products like rearranged O-allyl seleninates. google.com The reaction of enantiopure cyclic seleninic esters with organometallic reagents, such as Grignard reagents, has been used as a method to synthesize optically active selenoxides with retention of configuration at the selenium center. researchgate.net While less common, the first example of a cyclic selenonic ester was reported from the dehydration of an o-hydroxymethyl-substituted aryl selenonic acid, highlighting a related class of selenium heterocycles. researchgate.net
Heterocyclic this compound Systems A prominent class of heterocyclic systems related to seleninic acids are the 1,2-benzisoselenazol-3(2H)-ones, with the drug Ebselen (B1671040) being the most famous example. rsc.org These compounds are not formally seleninic acids but are closely related through redox chemistry and are often synthesized from precursors like 2,2'-(diselane-1,2-diyl)dibenzoic acid. nih.gov The synthesis involves reacting the diselenide with thionyl chloride to form an electrophilic 2-(chloroselanyl)benzoyl chloride intermediate, which is then coupled with an amine to construct the benzisoselenazolinone ring. nih.gov A variety of derivatives have been synthesized by using different amines in the final step, including those bearing pyridine (B92270) or chiral terpene moieties. nih.govresearchgate.net
Arylseleninic acids themselves have been used as reagents in selenocyclization reactions to build other selenium-containing heterocycles. For instance, benzenethis compound derivatives react with o-alkynyl benzaldehyde (B42025) oximes in refluxing methanol (B129727) to generate 4-(selanyl)isoquinoline-N-oxides in high yields. This method relies on the thermal generation of an electrophilic selenium species from the this compound.
Comparative Analysis with Selenenic and Selenonic Acids in Redox Chemistry
The redox behavior of organoselenium compounds is central to their function, and the properties of seleninic acids (RSeO₂H, Se(IV)) are best understood in comparison to their lower and higher oxidation state analogues: selenenic acids (RSeOH, Se(II)) and selenonic acids (RSeO₃H, Se(VI)).
Seleninic vs. Selenenic Acids Selenenic acids are highly reactive and generally unstable intermediates in the redox cycling of selenium compounds. Unlike the relatively stable seleninic acids, selenenic acids readily undergo disproportionation to yield a mixture of the corresponding this compound and a diselenide. They are postulated as transient species in many reactions, including the reduction of seleninic acids and the oxidation of diselenides. In the catalytic cycle of the antioxidant enzyme glutathione peroxidase, the active site selenocysteine (B57510) is oxidized to a selenenic acid, which is the key state for reacting with thiols. Overoxidation of this intermediate in the absence of thiols can lead to the formation of the more stable this compound.
Seleninic vs. Selenonic Acids Selenonic acids are the highest oxidation state for organoselenium oxoacids and are analogues of sulfonic acids. Selenic acid (H₂SeO₄) is a strong oxidizing agent, stronger than selenous acid (H₂SeO₃). However, in the context of organoselenium catalysts, the relative efficacy of seleninic and selenonic acids is more complex. For a long time, the active species in H₂O₂-mediated oxidations catalyzed by seleninic acids was considered to be the peroxythis compound (RSe(O)OOH), a Se(IV) species.
More recent research has investigated the potential role of a Se(VI) peroxyselenonic acid (RSe(O)₂OOH). Theoretical and experimental studies on the oxidation of aniline (B41778) to nitrobenzene (B124822) suggest that while the Se(VI) peroxyselenonic acid is a more powerful oxidant, the Se(IV) peroxythis compound is the primary active species. This is attributed to the lower energy barrier for the this compound catalyst to activate H₂O₂. The conversion of the Se(IV) this compound to the Se(VI) selenonic acid during the reaction can be an inactivating step, as the selenonic acid is less efficient at activating H₂O₂. However, in other reactions like alkene epoxidation, selenonic acid has been found to be a more active catalyst than this compound. Furthermore, while cysteine-sulfinic acid is easily oxidized to its sulfonic acid, the selenium analogue, this compound, is more resistant to further oxidation to selenonic acid.
| Selenium Oxoacid | General Formula | Oxidation State of Se | Key Redox Characteristics | Reference(s) |
|---|---|---|---|---|
| Selenenic Acid | RSeOH | +2 | Unstable, transient intermediate; disproportionates to RSeO₂H and RSeSeR. | , |
| This compound | RSeO₂H | +4 | Stable; acts as an oxidant and catalyst precursor; can be reduced to selenenic acid or oxidized to selenonic acid. | , |
| Selenonic Acid | RSeO₃H | +6 | Strong oxidizing agent; less readily formed from this compound compared to S analogues; role in catalysis is reaction-dependent. | ,, |
Functionalized Seleninic Acids as Ligands in Coordination Chemistry Research
While the chemistry of seleninic acids is dominated by their role in redox processes and organic synthesis, there is emerging research into their use as ligands in coordination chemistry. The seleninato group (RSeO₂⁻) can coordinate to metal centers, offering pathways to new materials and complexes.
The coordination chemistry of main group metals with functional ligands like amino acids is an area of growing interest, bridging biology and coordination chemistry. While much of the focus on selenium ligands has been on selenols, selenides, and diselenides, the seleninato moiety presents a distinct binding opportunity through its oxygen atoms.
Research has demonstrated the formation of coordination polymers involving seleninato ligands. For example, a polymeric triphenyl-tin(IV) complex has been synthesized where the tin atoms are bridged by 3-methyl-phenyl-seleninato ligands. nih.gov In this structure, the tin center adopts a distorted trigonal-bipyramidal geometry, with two oxygen atoms from two different seleninato ligands occupying the axial positions, linking the units into a chain. nih.gov
Studies on the reactivity of areneseleninato complexes with metals like zinc(II) have also been reported. scispace.com The seleninato ligand can coordinate to the metal, influencing the structure and properties of the resulting complex. The factors that govern the formation and stability of these complexes include the nature of the ligands, pH, and the reaction conditions. The development of metal complexes with selenium-based ligands is driven by potential applications in catalysis, materials science, and medicinal chemistry. While the use of functionalized seleninic acids as primary ligands is a less explored niche compared to other organoselenium compounds, the existing examples confirm their capability to act as effective coordinating agents, opening avenues for future research in this area. nih.gov
Future Research Directions and Emerging Areas in Seleninic Acid Chemistry
Exploration of Novel Synthetic Methodologies and Reagents
Future research is geared towards developing more efficient, selective, and environmentally benign methods for synthesizing seleninic acids and their derivatives. While classical methods involving the oxidation of diselenides remain prevalent, emerging strategies focus on novel precursors and reaction conditions. nih.govrsc.org
One promising direction is the use of functionally complex starting materials to generate highly tailored seleninic acid derivatives. For instance, a recently developed protocol allows for the preparation of selenium-decorated isoquinoline (B145761) N-oxide derivatives by reacting o-alkynyl benzaldehyde (B42025) oximes with benzenethis compound derivatives under thermal conditions. acs.org This method is notable for proceeding in the absence of an external oxidant, which minimizes waste generation. acs.org Research into the thermal decomposition of benzenethis compound as a route to reactive selenium species for subsequent reactions presents another innovative pathway. acs.org
The oxidation of organoselenium precursors remains a cornerstone of this compound synthesis. rsc.org Studies continue to explore various oxidants and conditions to improve yields and substrate scope. Hydrogen peroxide is a commonly used oxidant for converting diselenides to seleninic acids. nih.gov The development of one-pot procedures, such as the synthesis of aryl selenonic acids from aryl bromides, which likely proceeds through a this compound intermediate, showcases the drive for expediency and efficiency. scholaris.ca
Future investigations will likely focus on:
Visible-light photoredox catalysis: As demonstrated in the synthesis of selenocysteine (B57510) derivatives, photoredox processes offer a mild and efficient alternative for creating C-Se bonds, which can then be oxidized to the corresponding seleninic acids. thieme-connect.com
Flow chemistry: The use of flow reactors for oxidation reactions could provide better control over reaction parameters, enhance safety, and allow for scalable synthesis.
Novel Reagents: The design and application of new organoselenium precursors and oxidizing agents will be crucial for accessing a wider range of seleninic acids with unique functionalities.
Table 1: Overview of Selected Synthetic Methodologies for Seleninic Acids and Derivatives
| Starting Material | Reagents/Conditions | Product Type | Key Finding/Advantage | Reference |
|---|---|---|---|---|
| Diorganyl Diselenides | Hydrogen Peroxide (H₂O₂) | Areneseleninic Acids | Common and effective method for preparing simple seleninic acids. | nih.gov |
| o-Alkynyl Benzaldehyde Oximes & Benzenethis compound | Thermal Conditions (DMF, 80-120 °C) | Se-decorated Isoquinoline N-oxides | Innovative protocol that avoids the need for an external oxidant. | acs.org |
| Haloarenes/Diazonium Derivatives | Lithium Diselenide (Li₂Se₂), then oxidation | Aromatic Diselenides (precursors) | A general method for creating the aryl-selenium bond from readily available starting materials. | tandfonline.com |
| Protected Selenocystine (B224153) | Reduction (e.g., NaBH₄), then reaction with aryl halides, then oxidation | This compound Derivatives of Selenocysteine | Serves as a pathway to biologically relevant seleninic acids from amino acid precursors. | thieme-connect.com |
Development of Advanced Catalytic Systems and Applications
Seleninic acids are well-established as potent oxygen-transfer agents, particularly when used with a terminal oxidant like hydrogen peroxide. rsc.org Future research is focused on creating more sophisticated and reusable catalytic systems that harness this reactivity.
A significant area of development is the creation of heterogeneous catalysts. By incorporating selenium moieties into polymer supports, researchers can create recyclable catalysts. For example, selenium-containing polystyrene microspheres have been synthesized where the diselenide bonds within the polymer matrix are oxidized by H₂O₂ to form catalytically active this compound sites. mdpi.com These microspheres have demonstrated higher catalytic activity and selectivity in the oxidation of acrolein compared to molecular selenium catalysts. mdpi.comresearchgate.net Similarly, catalytically active microgels have been prepared by incorporating a diselenide cross-linker, which is then oxidized to this compound, creating a system inspired by the enzyme glutathione (B108866) peroxidase (GPx). researchgate.net
The debate over the precise nature of the active oxidizing species—whether it is a Se(IV) "peroxyseleninic" acid or a Se(VI) "peroxyselenonic" acid—continues to drive research. rsc.orgresearchgate.net Recent theoretical and experimental work suggests that while the Se(VI) species may be a more powerful oxidant, the Se(IV) peroxythis compound is often the primary active species due to more favorable kinetics in its formation. rsc.org Understanding these nuances is critical for designing next-generation catalysts for specific transformations, such as the epoxidation of alkenes or the oxidation of anilines. rsc.org
Future work in this area will likely involve:
Single-Atom Catalysis: Exploring the potential of embedding single selenium atoms onto support materials could lead to catalysts with maximum atomic efficiency and unique reactivity profiles.
Biomimetic Catalysts: Designing small-molecule this compound derivatives that more closely mimic the active site of selenoenzymes like GPx is an ongoing goal. nih.gov A new this compound anhydride (B1165640), for instance, has been shown to have fourfold higher GPx-like activity than the well-known compound ebselen (B1671040). nih.gov
Tandem Catalysis: Developing systems where a this compound-catalyzed oxidation is coupled with other transformations in a one-pot process.
Table 2: Advanced Catalytic Systems Based on this compound
| Catalytic System | This compound Source | Reaction Catalyzed | Key Research Finding | Reference |
|---|---|---|---|---|
| Homogeneous (in situ) | Benzenethis compound from precursors | Oxidation of aniline (B41778) to nitrobenzene (B124822) | The Se(IV) peroxythis compound is the main active species due to lower energy barriers for its formation with H₂O₂. | rsc.org |
| Heterogeneous Microspheres | Oxidation of diselenide bonds in polystyrene | Oxidation of acrolein | Microsphere-based catalyst showed higher activity and selectivity than molecular catalysts and was recyclable. | mdpi.com |
| Heterogeneous Microgels | Oxidation of diselenide cross-linkers in a microgel | Model oxidation reactions (GPx-like) | Demonstrates a bio-inspired approach to creating active colloidal catalysts. | researchgate.net |
| Homogeneous (Biomimetic) | A novel this compound anhydride | Glutathione Peroxidase (GPx)-like activity | Exhibited significantly higher GPx-like activity than ebselen, making it a lead for anti-inflammatory drug development. | nih.gov |
Deeper Mechanistic Understanding at the Molecular Level
A profound understanding of reaction mechanisms at the molecular level is essential for optimizing existing reactions and discovering new ones. Future research will continue to combine experimental techniques with high-level computational studies to elucidate the complex pathways involving this compound.
Key areas of mechanistic investigation include:
Redox Coupling with Thiols: The reaction between seleninic acids and thiols is fundamental to their biological activity. Mechanistic studies have identified crucial intermediates such as thioseleninates (RSe(O)SR') and selenenic acids (RSeOH). nih.govresearchgate.net The rate-determining step in some oxidations is the nucleophilic attack of a substrate on the protonated this compound. researchgate.net
Catalytic Cycles: Detailed analysis of the redox products of this compound derivatives with biological reductants like glutathione has helped identify multiple potential catalytic cycles. nih.gov By preparing and testing the activity of proposed intermediates, researchers can determine the major routes of catalysis. nih.gov
Characterization of Transient Species: The direct observation and characterization of highly reactive intermediates like peroxythis compound remain a significant challenge. Advanced spectroscopic techniques combined with computational modeling are crucial for understanding their structure and reactivity. rsc.orgmdpi.com For example, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the presence of proposed intermediates in the oxidation-elimination reactions of selenium compounds that produce this compound. mdpi.com
Role of Se(IV) vs. Se(VI): As mentioned, a central mechanistic question is the relative importance of Se(IV) and Se(VI) species in catalysis. rsc.org Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces for the interconversion of these oxidation states and their respective reactions with substrates, providing insights that are difficult to obtain experimentally. rsc.orgresearchgate.net
Integration of this compound in Advanced Materials Research (excluding material properties and application beyond chemical reactivity)
The integration of this compound functionality into larger molecular architectures is a burgeoning field, focused on using its chemical reactivity to create novel materials. The research emphasis is on the synthesis of these materials, where the formation of the this compound moiety is a key chemical step imparting function.
One of the most promising strategies involves the synthesis of selenium-containing polymers. mdpi.com In a typical approach, a monomer containing a diselenide bond is copolymerized with other monomers, such as styrene, via methods like soap-free emulsion polymerization. mdpi.com This produces polymer microspheres with embedded diselenide cross-links. The crucial step is the subsequent chemical modification: the diselenide bonds within the intact polymer structure are oxidized using an agent like hydrogen peroxide to generate this compound groups. mdpi.comresearchgate.net This transformation endows the material with catalytic reactivity, effectively turning the polymer into a solid-supported catalyst. mdpi.com
Future research in this domain will focus on:
Expanding the range of polymer backbones and architectures (e.g., block copolymers, hydrogels) to host this compound functionalities.
Developing controlled polymerization techniques to precisely position the selenium precursors within the material.
Exploring different oxidative methods to convert the selenium precursors to seleninic acids within the material matrix, aiming for higher efficiency and milder conditions.
Emerging Biological Chemical Research Avenues for this compound
The role of this compound as a key intermediate in the metabolism and antioxidant activity of selenium compounds continues to inspire new avenues of biological and medicinal chemistry research. nih.gov
Development of Molecular Probes: A significant challenge in studying the biological chemistry of seleninic acids is their transient nature and the instability of their reaction products, such as selenenyl sulfides (RSeSR'). nih.gov A critical future direction is the development of specific trapping reagents and fluorescent probes that can detect and quantify the formation of seleninic acids and their downstream products within living cells. nih.govnih.gov This would provide invaluable tools for understanding their intracellular targets and signaling roles. nih.gov
Novel Therapeutic Agents: The demonstrated glutathione peroxidase (GPx)-like activity and lipoxygenase inhibition of certain this compound derivatives make them attractive lead compounds for new therapeutics. nih.gov A newly synthesized this compound anhydride has been identified as a potential starting point for developing novel anti-inflammatory agents. nih.gov Future work will involve synthesizing and screening libraries of these compounds to optimize their activity and pharmacological profiles.
Enhanced Bioavailability and Biocatalysis: A major hurdle for the therapeutic application of some organoselenium compounds is their poor water solubility. Designing water-soluble this compound potassium salts represents a promising strategy to create biocatalysts with enhanced bioavailability. nih.gov Exploring the medicinal chemistry applications of areneseleninic acids is a relatively unexplored field with significant potential. nih.gov Research into amphiphilic seleninic acids that can interact with cellular membranes could also lead to new biological applications.
The structural confirmation of selenocysteine this compound in the active site of a human GPx isoform underscores the biological relevance of this functional group and validates the ongoing research into its synthetic mimics and their chemical behavior. nih.gov
Q & A
Q. What are the primary synthetic routes to seleninic acids, and how are they characterized?
Seleninic acids (R–SeO₂H) are commonly synthesized via oxidation of diselenides (R–Se–Se–R) using oxidizing agents like H₂O₂, HOBr, or O₃. For example, diphenyl diselenide reacts with H₂O₂ to form benzeneseleninic acid, confirmed by ¹H-NMR (aromatic proton shifts from δ 7.1–7.5 to δ 7.4–7.8) and ¹³C-NMR (carbon shifts from 121–130 δ to 127–131 δ) . Stoichiometric ratios (e.g., 3:1 HOBr:diselenide) and reaction kinetics can be optimized by monitoring intermediates via spectroscopic methods .
Q. How does the stability of seleninic acids compare to their sulfur analogs?
Seleninic acids are more stable than selenenic acids (R–SeOH), which rapidly disproportionate into diselenides and seleninic acids. However, seleninic acids are less stable than sulfonic acids (R–SO₃H) due to weaker Se–O bonds and higher susceptibility to further oxidation. For instance, seleninic acids form peroxyseleninic acids (R–Se(O)OOH) with H₂O₂ but resist complete oxidation to selenonic acids (R–SeO₃H), unlike sulfur analogs .
Q. What analytical techniques are critical for identifying seleninic acids?
- NMR Spectroscopy : ⁷⁷Se-NMR detects this compound resonances at ~1172 ppm .
- X-ray Crystallography : Confirms oxidation states (e.g., this compound in selenosubtilisin at 2.0-Å resolution) .
- X-ray Photoelectron Spectroscopy (XPS) : Differentiates Se(II) (56.1 eV) from Se(IV) (58.8 eV) in seleninic acids .
Advanced Research Questions
Q. How do seleninic acids participate in enzymatic redox cycles?
In selenosubtilisin, a synthetic selenoenzyme, the this compound (ESeO₂H) forms a catalytic triad with His64 and Asp32. It exhibits peroxidase activity by cycling between ESeO₂H, ESeSAr (selenenyl sulfide), and ESeH (selenol) states. Kinetic studies reveal pH-dependent saturation behavior and a low pKa (~5.5) for the this compound, enabling nucleophilic attack on hydroperoxides .
Q. What challenges arise in probing this compound intermediates in redox reactions?
- Dimedone Reactivity : Dimedone reacts with this compound to form labile adducts or dimers, complicating its use as a Sec oxidation state probe .
- Disproportionation Equilibria : Selenenic acids (R–SeOH) transiently form during H₂O₂-driven oxidation of diselenides but rapidly disproportionate, necessitating real-time monitoring via stopped-flow NMR or rapid quenching .
Q. How can seleninic acids be integrated into stimuli-responsive drug delivery systems?
Diselenide-bridged prodrugs (e.g., DOX–SeSe–DOX) degrade under high H₂O₂ or GSH to release this compound (DOX–SeOOH) or selenol (DOX–SeH). The hydrophilicity of this compound accelerates drug release in oxidative microenvironments, as shown in tumor-specific chemotherapy models .
Q. Why is this compound a stable intermediate in biological systems compared to sulfinic acids?
Selenoneine, a selenium analog of ergothioneine, oxidizes to this compound under H₂O₂ but resists further degradation due to strong mesomeric stabilization of the Se(IV) state. In contrast, ergothioneine sulfinic acid rapidly decomposes, highlighting selenium’s superior redox reversibility in physiological contexts .
Q. What mechanistic insights explain the catalytic superiority of this compound-containing materials?
Selenium-modified microgels mimic glutathione peroxidase (GPx) by converting diselenides to this compound with H₂O₂. The retained microstructure and Se(IV) active sites enhance catalytic efficiency in acrolein oxidation, achieving >90% conversion at low temperatures .
Methodological Considerations
- Kinetic Profiling : Use Michaelis-Menten analysis for enzyme-like systems (e.g., selenosubtilisin) to determine and .
- Redox Titration : Track this compound formation via iodometric assays or HPLC coupled with electrochemical detection .
- Computational Modeling : DFT calculations can predict Se–O bond strengths and disproportionation energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
